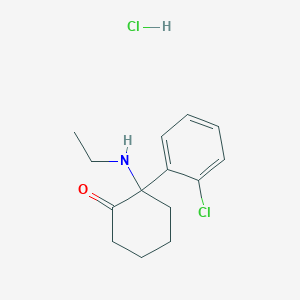
N-Ethylnorketamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso sarcosine is a nitrosamine compound formed by the nitrosation of sarcosine, a non-proteinogenic amino acid. This compound is known for its carcinogenic properties and is found in various food products, particularly cured meats, and tobacco products . Its chemical formula is C3H6N2O3, and it has a molecular weight of 118.1 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Nitroso sarcosine is synthesized through the nitrosation of sarcosine. This process involves the reaction of sarcosine with nitrite sources under acidic conditions. One efficient method involves using tert-butyl nitrite under solvent-free, metal-free, and acid-free conditions . This method is advantageous due to its broad substrate scope, easy isolation procedure, and excellent yields.
Industrial Production Methods: Industrial production of N-Nitroso sarcosine typically involves the nitrosation of sarcosine using nitrite salts in an acidic medium. The reaction is carried out under controlled conditions to ensure the stability and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: N-Nitroso sarcosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can convert N-Nitroso sarcosine into other nitrogen-containing compounds.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
N-Nitroso sarcosine has several scientific research applications, including:
Chemistry: It is used as a model compound to study nitrosation reactions and the behavior of nitrosamines.
Biology: Research on N-Nitroso sarcosine helps understand its role in biological systems, particularly its carcinogenic effects.
Medicine: It is studied for its potential role in cancer development and as a biomarker for exposure to nitrosamines.
Industry: N-Nitroso sarcosine is used in the food industry to study the formation of nitrosamines in cured meats and other products
Mécanisme D'action
N-Nitroso sarcosine exerts its effects through metabolic activation and interaction with DNA. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of electrophilic intermediates that can react with DNA to form covalent adducts. These DNA adducts play a central role in carcinogenesis if not repaired . The primary molecular targets include guanine bases in DNA, leading to mutations and cancer development.
Similar Compounds:
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosopiperidine (NPIP)
Comparison: N-Nitroso sarcosine is unique among nitrosamines due to its specific formation from sarcosine and its distinct chemical properties. Compared to other nitrosamines like NDMA and NDEA, N-Nitroso sarcosine has a different molecular structure and reactivity. While all these compounds are carcinogenic, their potency and target organs may vary. For example, NDMA is known for its high carcinogenic potency and ability to induce liver tumors .
Propriétés
Numéro CAS |
1354634-10-8 |
|---|---|
Formule moléculaire |
C14H18ClNO |
Poids moléculaire |
251.75 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one |
InChI |
InChI=1S/C14H18ClNO/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15/h3-4,7-8,16H,2,5-6,9-10H2,1H3 |
Clé InChI |
ITBBBZIIFJJMDU-UHFFFAOYSA-N |
SMILES canonique |
CCNC1(CCCCC1=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



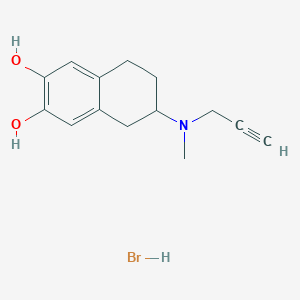
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B10764429.png)
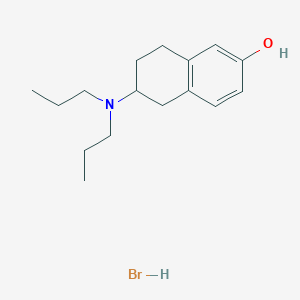
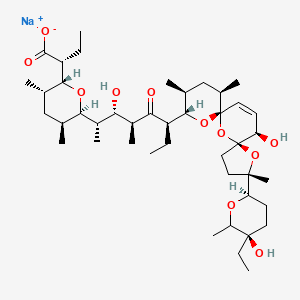
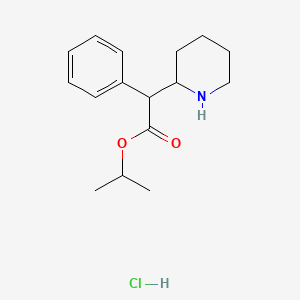
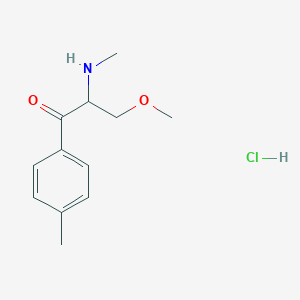
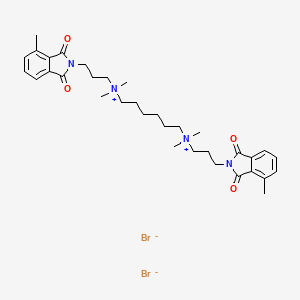
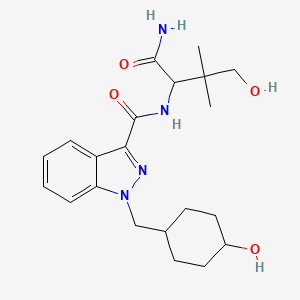
![6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran](/img/structure/B10764512.png)
![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764518.png)

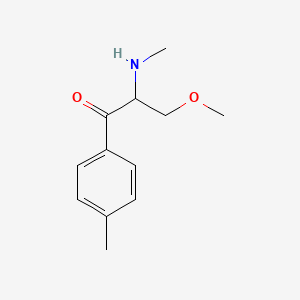
![(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764530.png)
